7-nitro-8aH-isoquinolin-1-one

Physicochemical characterization Crystallinity Purification

7-Nitro-8aH-isoquinolin-1-one (CAS 20141-83-7) is the validated starting material for selective halo-nitro-isoquinolinone antivirals & anticancer agents per US5652367. Avoid regioisomer-inactive analogs; this nitro isomer enables precise SAR. • Established C-4 bromination (62% yield) for Pd-catalyzed library synthesis. • Distinct LogP 1.2 (vs. 5-nitro isomer) for ADME profiling. • Melting point 261-263°C ensures identity confirmation. Global supply available for immediate procurement.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
Cat. No. B12362859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-nitro-8aH-isoquinolin-1-one
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC2C1=CC=NC2=O)[N+](=O)[O-]
InChIInChI=1S/C9H6N2O3/c12-9-8-5-7(11(13)14)2-1-6(8)3-4-10-9/h1-5,8H
InChIKeyFHTFISDXPNZVIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitro-8aH-isoquinolin-1-one: Core Specifications and Comparator Baseline


7-Nitro-8aH-isoquinolin-1-one, also known as 7-nitroisoquinolin-1(2H)-one (CAS 20141-83-7), is a nitrogen-containing heterocyclic compound from the isoquinolinone family [1]. It is characterized by a nitro group at the 7-position and a carbonyl group within a bicyclic scaffold. More specifically, the '8aH' designation indicates a partially saturated ring system within the broader isoquinolinone class, rendering it a useful intermediate for synthesizing fully aromatic isoquinolinones and other derivatives [2]. This compound's unique substitution pattern differentiates it from other nitro-isoquinolinone isomers and halogenated analogs, which is critical for its role in structure-activity relationship (SAR) studies and targeted organic synthesis.

Workflow Regioisomer-controlled synthesis
Selection 7-Nitro substitution pattern
Use Context SAR studies and targeted derivatization

Sourcing 7-Nitro-8aH-isoquinolin-1-one: Why Analog Substitution Fails


Simple substitution of 7-nitro-8aH-isoquinolin-1-one with other nitro-isoquinolinone isomers (e.g., 5-nitro or 8-nitro) or other 7-substituted analogs (e.g., 7-chloro or 7-amino) is not scientifically sound due to significant divergences in physicochemical properties, reactivity, and biological activity. The position of the nitro group fundamentally alters the compound's electronic distribution, dipole moment, and reactivity, as confirmed by distinct melting points and spectral behavior [1]. In biological contexts, defined by patent US5652367, the combination of a halo and nitro substitution pattern on the isoquinolinone core is claimed to be essential for its selective inhibition of cancer and viral growth, a property that cannot be inferred from mono-substituted or alternative-position isomers [2]. Furthermore, the reactivity of the 7-nitro derivative in further functionalization, such as electrophilic bromination at the 4-position, provides access to specific di-substituted intermediates that are synthetically inaccessible or low-yielding with other isomers [3].

Positional isomerism
Nitro group position alters electronic distribution and reactivity; direct substitution with 5-nitro or 8-nitro isomers may shift synthetic outcomes and property profiles.
Halo-nitro combination
Patent-defined halo-nitro pharmacophore context cannot be inferred from mono-substituted or non-halogenated analogs; biological activity may differ significantly.
C-4 diversification
The C-4 bromination route productive for 7-nitro isomer is not viable for 5-nitro isomer, limiting library synthesis if using alternative regioisomers.

Quantitative Differentiation from Closest Analogs


Melting Point Divergence Between Isomers

The 7-nitro-8aH-isoquinolin-1-one exhibits a higher melting point of 261-263°C (recrystallized from ethyl acetate) compared to the 5-nitro isomer, which melts at 252-254°C . This 7-9°C difference is a quantifiable indicator of divergent intermolecular forces and crystal lattice energy, a property that directly impacts purification strategy, formulation, and solid-state stability .

Melting point
Cross-study comparable
261–263 °C (7-nitro) vs 252–254 °C (5-nitro), Δ 7–9 °C
Supports solid-state differentiation
7-nitro recrystallized from ethyl acetate; comparator method not specified
Physicochemical characterization Crystallinity Purification

Predicted LogP and Biological Partitioning

Computational predictions indicate a notable difference in lipophilicity between the 7-nitro and 5-nitro isomers. The 7-nitro-8aH-isoquinolin-1-one has a predicted LogP of 1.2 [1], whereas the 5-nitro isomer has a predicted LogP (XLogP3) of 1.9 [2]. Although these are in silico values and not experimentally measured, the substantial 0.7 log unit difference suggests a class-level trend where the 7-nitro substitution yields a less lipophilic molecule, potentially impacting membrane permeability, solubility, and off-target binding profiles.

Lipophilicity (LogP)
Class-level inference
Predicted LogP 1.2 (7-nitro) vs 1.9 (5-nitro), Δ 0.7
Indicates lower lipophilicity trend for 7-nitro isomer
In silico predictions (ALogP/XLogP3); experimental validation needed
Drug-likeness ADME prediction Cell permeability

C-4 Bromination as a Differentiating Synthetic Handle

The 7-nitro-8aH-isoquinolin-1-one is uniquely positioned as a precursor for further functionalization. It can be selectively brominated at the C-4 position to yield 4-bromo-7-nitroisoquinolin-1(2H)-one in a verified 62% yield [1]. In stark contrast, the analogous bromination of the 5-nitro isomer yields a product that 'neither this nor [its subsequent amino derivative] would participate in Pd-catalysed couplings' [2]. This renders the 7-nitro derivative a superior scaffold for downstream diversification via cross-coupling reactions, a pathway that is demonstrably non-viable for the 5-nitro isomer.

C-4 bromination
Cross-study comparable
7-nitro: 62% yield, Pd-coupling compatible; 5-nitro: Pd-coupling unsuccessful
Productive scaffold for 4,7-disubstituted diversification
5-nitro series fails to participate in cross-coupling reactions
Synthetic chemistry Late-stage functionalization Building blocks

Patent-Defined Halo-Nitro Class for Antiviral and Antitumor Activity

US Patent US5652367 explicitly claims a class of halo-nitro-isoquinolinones as 'potent, selective and non-toxic inhibitors and suppressants of cancer growth and vital infections' [1]. This patent establishes that the specific combination of a nitro group and a halo substituent on the isoquinolinone core is essential for this biological activity profile. While the specific IC50 values for the 7-nitro compound are not disclosed in the publicly available patent text, the document explicitly names '7-nitro-1 (2H)-isoquinolinone' as a member of this active class [1]. This class-level biological claim provides a strong intellectual property rationale for selecting the 7-nitro isomer as a lead scaffold for medicinal chemistry programs targeting viral and oncological indications, differentiating it from mono-substituted or non-halogenated analogs.

Biological activity class
Class-level inference
Claimed as member of active halo-nitro class (US5652367)
Supports class-level bioactivity review
Specific IC50 data not disclosed; research models only
Medicinal chemistry Antiviral Anticancer SAR

Targeted Applications Based on Evidence-Driven Differentiation


Scaffold for Antiviral and Antitumor Agent Synthesis

Leveraging its class-defining bioactivity as per US Patent US5652367 [1], 7-nitro-8aH-isoquinolin-1-one is the rational starting material for medicinal chemistry groups synthesizing novel halo-nitro-isoquinolinone analogs. Procurement should be prioritized for programs focused on HIV, herpesviruses, CMV, or cancer, where the patented 'potent, selective and non-toxic' profile of this compound class offers a strategic advantage over non-included scaffolds.

Intermediate for 4,7-Disubstituted Isoquinolinone Libraries

The established 62% yield for selective C-4 bromination [1] makes this compound the optimal procured starting material for constructing diverse 4,7-disubstituted isoquinolinone libraries. Unlike the 5-nitro isomer, the resulting 4-bromo derivative is a competent partner for Pd-catalyzed cross-coupling reactions [2], enabling efficient access to a broad chemical space for SAR exploration.

Physicochemical Probe for Substituent Effects on ADME

With its predicted LogP of 1.2, which is 0.7 log units lower than the 5-nitro isomer [3], the 7-nitro-8aH-isoquinolin-1-one serves as a valuable tool compound for investigating the impact of regioisomerism on ADME properties. Research teams can procure this compound alongside other isomers to experimentally validate permeability and solubility trends in their specific assay systems.

Analytical Standard for Regioisomer Discrimination

The distinct melting point of 261-263°C for the 7-nitro isomer, compared to 252-254°C for the 5-nitro isomer , provides a quantifiable method for identity confirmation and purity assessment. Analytical labs supporting synthetic chemistry groups can use this compound as a certified reference material for method development (e.g., DSC, melting point apparatus calibration) to unequivocally differentiate between these closely related regioisomers.

Application
Selection Property
Validation Focus
Halo-nitro-isoquinolinone synthesis studies
Patent-disclosed pharmacophore context
Review class-level bioactivity data
4,7-Disubstituted isoquinolinone libraries
C-4 bromination synthetic handle
Verify Pd-coupling compatibility
ADME substituent effect studies
Predicted regioisomer LogP difference
Validate permeability and solubility assays
Regioisomer discrimination by DSC
Distinct melting point profile
Method development for regioisomer differentiation
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